5-(3-Bromophenyl)-1,2,4-thiadiazole
Overview
Description
5-(3-Bromophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets by binding to them and preventing their normal function . This can lead to changes in cellular processes, potentially leading to the death of the cell or a halt in its proliferation .
Biochemical Pathways
If we consider the potential inhibition of succinate dehydrogenase, this could disrupt the citric acid cycle and the electron transport chain, affecting energy production within the cell .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can provide some insights . For instance, the maximum concentration (Cmax) of a similar compound was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
Result of Action
Based on the potential inhibition of succinate dehydrogenase, it could disrupt energy production within the cell, potentially leading to cell death or a halt in cell proliferation .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Cellular Effects
Related compounds have shown significant effects on various types of cells and cellular processes . For instance, a compound with a similar structure has shown neuroprotective effects in rodents .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown significant effects at different dosages .
Metabolic Pathways
Related compounds have shown involvement in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds have shown specific subcellular localizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzonitrile with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiadiazole, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a thiadiazole ring.
3-(3-Bromophenyl)-1,2,4-thiadiazole: A positional isomer with the bromophenyl group attached at a different position on the thiadiazole ring.
Uniqueness
5-(3-Bromophenyl)-1,2,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a thiadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(3-bromophenyl)-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPEQCXXLFLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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